Tris(decyl)silane
Overview
Description
Tris(decyl)silane is a chemical compound with the linear formula C30H64Si . It has a molecular weight of 452.931 .
Molecular Structure Analysis
The molecular structure of Tris(decyl)silane is represented by the linear formula C30H64Si . This indicates that the molecule is composed of 30 carbon atoms, 64 hydrogen atoms, and 1 silicon atom.Scientific Research Applications
Radical-Based Reducing Agent
Tris(trimethylsilyl)silane is an effective reducing agent for organic halides, selenides, xanthate, and isocyanides. It also functions as a hydrosilylating agent for dialkyl ketones and alkenes. This silane is instrumental in the formation of intermolecular carbon-carbon bonds via radicals (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991).
Applications in Organic Chemistry
Tris(trimethylsilyl)silane is widely used in radical reductions, hydrosilylation, and consecutive radical reactions in organic chemistry. Its application allows reactions to be carried out under mild conditions with excellent yields and remarkable chemo-, regio-, and stereoselectivity. It also plays a strategic role in polymerization, including in the photo-induced radical polymerization of olefins (Chatgilialoglu & Lalevée, 2012).
Synthetic Chemistry Applications
Tris(trimethylsilyl)silane has matured over the past 30 years as a free radical reagent with widespread academic and industrial applications. It is used in a wide range of chemical processes and synthetic strategies, including functional group insertion and transformations, as well as in the preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).
Reduction of Acid Chlorides
It reduces acid chlorides to corresponding decarboxylated hydrocarbons via a free radical mechanism, providing an alternative to Barton's decarboxylation reaction (Ballestri, Chatgilialoglu, Cardi, & Sommazzi, 1992).
Reducing Abilities
Tris(methyltio)silane and tris(isopropylthio)silane effectively reduce a variety of organic substrates via free radical mechanisms. They also act as hydrosilytating agents for alkenes with electron-donating substituents (Chatgilialoglu, Guerra, Guerrini, Seconi, Clark, Griller, Kanabus‐kaminska, & Martinho-Simoes, 1992).
Oxygen-Permeable Hydrogel Materials
Methacryloxypropyl tris(trimethylsiloxy)silane (TRIS) has been extensively used in rigid gas-permeable contact lens materials due to its ability to produce high oxygen permeability in polymeric materials. It also improves tear strength and reduces the modulus in silicone hydrogel materials, making it favorable for oxygen-permeable hydrogel lenses (Lai, 1995).
Safety and Hazards
While specific safety data for Tris(decyl)silane is not available, it’s important to handle all chemicals with care. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of skin or eye contact, rinse with plenty of water and seek medical advice if irritation persists .
properties
InChI |
InChI=1S/C30H63Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSVDNDQPDZBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](CCCCCCCCCC)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400196 | |
Record name | Tridecylsilane; | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(decyl)silane | |
CAS RN |
18765-73-6 | |
Record name | Tridecylsilane; | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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